molecular formula C13H10ClFN2O B1414899 N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 937392-58-0

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No.: B1414899
CAS No.: 937392-58-0
M. Wt: 264.68 g/mol
InChI Key: BBDJRUXWNBGJPX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is a high-purity (95%) benzamide-based research compound offered for scientific research and development. This chemical scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anti-inflammatory and analgesic agents. Research indicates that 4-fluorobenzamide-based derivatives can function as promising therapeutic candidates with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . The benzamide moiety serves as a privileged building block in pharmaceutical chemistry, and the incorporation of the amide linker is known to improve hydrogen bond formation with enzyme active sites, potentially increasing compound potency and COX-2 selectivity . This compound is intended for research applications only, including as a key intermediate in organic synthesis, a building block for the development of potential pharmacologically active molecules, and a candidate for in vitro biological screening. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJRUXWNBGJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 2,4-Difluorobenzonitrile with Imide Reagents

Reaction Type: Nucleophilic aromatic substitution (SNAr) facilitated by imide salts.

Reagents & Conditions:

Reagent Role Typical Conditions
2,4-Difluorobenzonitrile Starting material
Potassium phthalimide / Sodium phthalimide Nucleophile for substitution 90-160°C, in organic solvents
Catalyst Basic catalysts like K₂CO₃, Na₂CO₃, or NaOH
Solvent DMSO, DMF, NMP, or toluene 110-150°C, reflux or controlled heating

Process:

  • The aromatic nitrile reacts with the imide salt in a polar aprotic solvent.
  • Elevated temperature (around 120-140°C) promotes nucleophilic substitution at the fluorinated position.
  • The substitution replaces the fluorine atom with the imide group.

Data Summary and Comparative Table

Method Step Reagents Conditions Advantages References
Substitution Imide salts (potassium/sodium phthalimide) 110-150°C, polar aprotic solvent Safer, avoids nitration/diazonium steps CN114276266B
Hydrolysis & Deprotection Hydrazine hydrate / HCl 20-35°C, in alcohols Rapid, high yield, less hazardous CN114276266B
Cyanohydrolysis H₂O₂ or HCl 20-40°C, aqueous-organic system High purity, environmentally friendly CN114276266B
Overall Benefits Compared to traditional methods:
Increased safety No nitration or diazotization, less explosive risk
Shorter cycle Fewer steps, faster reactions
Lower cost Reduced reagent and waste management costs
Environmental friendliness Less hazardous waste, greener solvents

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and fluoro groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The 5-amino-2-chloro substitution in the main compound contrasts with analogs like N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide , where fluorine replaces chlorine at position 2. In N-(2-Chlorophenylsulfonyl)-4-fluorobenzamide , the sulfonyl group introduces strong hydrogen-bonding capabilities, leading to distinct crystal packing compared to non-sulfonylated analogs.
  • Synthetic Feasibility :

    • Yields for similar compounds vary widely. For example, N-(2-Chloro-6-fluorophenyl)-4-fluorobenzamide was synthesized in 90% yield , whereas benzofurooxazol derivatives (e.g., Z-4c) showed yields as low as 9.5% . This suggests that substituent complexity impacts synthetic efficiency.

Physicochemical Properties

Melting Points and Stability:

  • Benzofurooxazol hybrids (e.g., Z-4a, Z-4b) exhibit melting points between 183–249°C , indicating high thermal stability due to rigid fused-ring systems.
  • The main compound’s melting point is unreported, but its planar benzamide core and halogen substituents likely contribute to a high melting range (>150°C), similar to N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide (MW 280.68) .

Spectral Data:

  • ¹H NMR signals for fluorobenzamide derivatives typically show aromatic protons in the δ 6.8–8.0 ppm range, with NH₂ groups resonating near δ 5.5–6.5 ppm . For example, N-(4-(tert-butyl)phenyl)-4-fluorobenzamide displays distinct singlet peaks for tert-butyl groups at δ 1.3 ppm .

Biological Activity

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H11ClFN3OC_{13}H_{11}ClFN_3O and features a unique combination of functional groups that contribute to its biological activity. The presence of an amine group, a chlorinated aromatic ring, and a fluorinated benzamide moiety allows for various interactions within biological systems, making it a candidate for drug development and agricultural applications.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic properties . It has been tested against various parasitic models, showing promising results in inhibiting growth and reproduction of target organisms.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic properties . Studies have demonstrated that it can induce cell death in certain cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the disruption of cellular processes critical for survival .

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of these targets, resulting in various biological effects. Ongoing research aims to elucidate the exact pathways involved.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamideContains a sulfamoyl groupHerbicidal activity
N-(2-aminoethyl)-N-(4-chlorophenyl)benzamideLacks fluorine substitutionAntiparasitic activity
4-Amino-3-fluorobenzamideSimilar amide functionality but different halogensCytotoxic properties

The unique combination of amino, chloro, and fluoro groups in this compound enhances its potential efficacy across various applications.

Case Studies

  • Antiviral Properties : A study demonstrated that derivatives of this compound exhibited potent activity against human adenoviruses (HAdV), with some compounds showing low micromolar potency and high selectivity indexes compared to existing treatments .
  • Antitumor Effects : Clinical trials involving this compound indicated significant antitumor effects in patients with specific cancer types. Notably, some patients exhibited prolonged survival rates when treated with formulations containing this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10ClF2N2O
  • Molecular Weight : 248.23 g/mol
  • Structural Features : The compound contains an amino group, a chloro substituent, and a fluorobenzamide moiety, which contribute to its unique biological activities.

Pharmaceutical Development

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is primarily utilized in the synthesis of various pharmaceutical agents. Its structural characteristics make it a valuable intermediate in the development of drugs aimed at treating conditions such as cancer and viral infections.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Research has shown that at concentrations of 10 µM, this compound induces significant apoptosis in human cancer cell lines, evidenced by increased caspase-3 activity and PARP cleavage .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Inhibition of Viral Replication

In related research, derivatives of this compound have been identified as inhibitors of human adenovirus (HAdV). Certain analogues demonstrated sub-micromolar potency against HAdV while maintaining low cytotoxicity levels, suggesting their potential for further development as antiviral agents .

Case Studies

Several notable case studies provide insight into the practical applications and effectiveness of this compound:

  • Anticancer Study : A peer-reviewed study highlighted the compound's ability to induce apoptosis in cancer cell lines through caspase activation. This finding supports its potential use as an anticancer therapeutic agent.
  • Antimicrobial Efficacy : Another study focused on its antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, reinforcing its potential application in treating bacterial infections.
  • Viral Inhibition Research : Investigations into derivatives of this compound revealed their effectiveness against human adenovirus infections. The findings suggest that modifications could enhance antiviral efficacy while minimizing cytotoxic effects.

Q & A

Basic: What synthetic routes are commonly employed for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 5-amino-2-chloroaniline. Key steps include:

  • Chlorination/Activation: Use of thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] to convert 4-fluorobenzoic acid to its acyl chloride. Reaction conditions (e.g., solvent, temperature) significantly affect selectivity. For instance, thionyl chloride in benzene under reflux yields higher purity compared to dichloromethane at 50°C .
  • Amidation: Coupling the acyl chloride with 5-amino-2-chloroaniline in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane. Lower temperatures (0–20°C) minimize side reactions .
  • Purification: Post-reaction, products are isolated via solvent removal, aqueous washes, and recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming aromatic substitution patterns and amide bond formation. For example, the 4-fluorobenzoyl group shows distinct deshielded protons at δ 7.8–8.2 ppm, while the 5-amino-2-chlorophenyl moiety exhibits NH₂ signals near δ 5.5–6.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm. Used to confirm molecular formula and detect impurities .
  • Melting Point Analysis: Consistency in melting points (e.g., 183–249°C) indicates purity, with deviations suggesting byproducts or solvates .

Advanced: How can SHELX software refine crystallographic data for structural determination?

Methodological Answer:

  • Data Input: After X-ray diffraction, raw data (intensities, unit cell parameters) are processed via SHELXS for phase solution. For challenging cases (e.g., twinned crystals), SHELXD improves phase reliability .
  • Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization. Key steps:
    • Apply restraints for disordered regions (e.g., flexible side chains).
    • Validate with R-factor convergence (<0.05) and electron density maps .
  • Validation: Use PLATON or CIF-check to ensure geometric accuracy (bond lengths, angles) and compliance with IUCr standards .

Advanced: How to design experiments evaluating COX-inhibitory activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use purified COX-1/COX-2 enzymes (e.g., ovine COX-1, human recombinant COX-2) with arachidonic acid as substrate. Measure IC50 via spectrophotometric detection of prostaglandin metabolites .
    • Selectivity: Compare inhibition ratios (COX-2/COX-1) to assess specificity. Positive controls (e.g., indomethacin) validate assay conditions .
  • In Vivo Models:
    • Rat Paw Edema: Administer compound (oral/i.p.) and measure carrageenan-induced inflammation reduction. Include dose-response curves and histopathology .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .
  • Metabolic Stability: Evaluate compound stability in assay media (e.g., liver microsomes) to identify degradation products that alter activity .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations across structural analogs .

Advanced: What strategies enable radiolabeling for pharmacokinetic studies?

Methodological Answer:

  • Fluorine-18 Labeling:
    • Electrophilic Substitution: Introduce ¹⁸F via nucleophilic aromatic substitution on precursor nitro or trimethylammonium groups. Optimize reaction time (30–60 min) and temperature (80–120°C) .
    • Purification: Use HPLC with C18 columns and saline-ethanol gradients to isolate ¹⁸F-labeled compound. Confirm radiochemical purity (>95%) via radio-TLC .
  • In Vivo Tracking: Administer radiolabeled compound to rodents and perform PET imaging. Quantify biodistribution using ex vivo gamma counting of tissues .

Advanced: How to apply DFT calculations to predict electronic properties?

Methodological Answer:

  • Geometry Optimization: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to minimize energy. Validate with experimental crystallographic data (e.g., bond lengths) .
  • Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to assess reactivity. For example, a narrow gap (<3 eV) suggests susceptibility to nucleophilic attack .
  • Electrostatic Potential Maps: Visualize charge distribution to identify nucleophilic/electrophilic sites for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 2
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N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

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